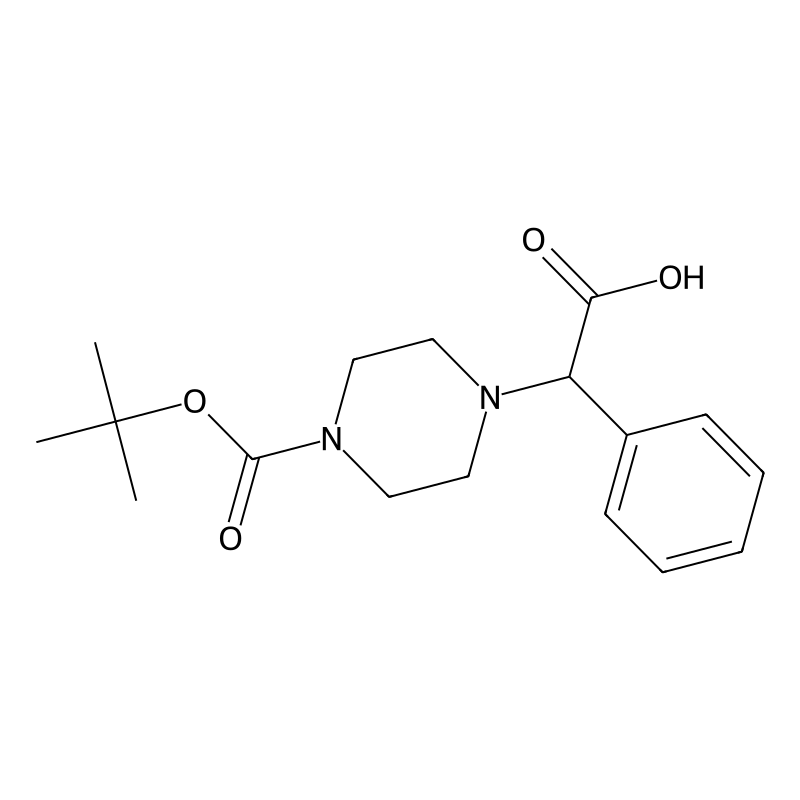

2-(4-Boc-piperazinyl)-2-phenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Boc-piperazinyl)-2-phenylacetic acid is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of approximately 320.39 g/mol. This compound features a piperazine ring that is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents. The structure consists of a phenylacetic acid moiety, which is significant in various biological activities and pharmaceutical applications. The compound is known for its potential in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural properties .

- Antimicrobial activity: Certain piperazine derivatives exhibit activity against bacteria and fungi. The presence of the phenylacetic acid group might further enhance this effect.

- Enzyme inhibition: Some phenylacetic acid derivatives can inhibit specific enzymes involved in cellular processes. The piperazine ring could contribute to the binding affinity with the target enzyme.

Phenylacetic acid

This moiety is present in various pharmaceuticals, including some nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants []. Research suggests phenylacetic acid derivatives may also possess antibacterial properties [].

Piperazine

This ring structure is a common scaffold in numerous drugs, particularly those targeting the central nervous system and acting on various receptors [].

Boc protecting group (t-butyloxycarbonyl)

This group is often used in organic synthesis to protect a carboxylic acid group during reactions. It can be selectively removed later to reveal the free carboxylic acid [].

Based on this information, 2-(4-Boc-piperazinyl)-2-phenylacetic acid could be:

An intermediate in the synthesis of a novel therapeutic agent. The phenylacetic acid and piperazine moieties might contribute potential biological activities, while the Boc group serves as a temporary protection for the carboxylic acid during synthesis.

A research tool used to study the structure-activity relationship (SAR) of piperazine-based drugs. By modifying the phenylacetic acid portion, researchers could explore how changes in this region affect the drug's interaction with its target.

The chemical reactivity of 2-(4-Boc-piperazinyl)-2-phenylacetic acid primarily involves the functional groups present in its structure. The carboxylic acid group can undergo typical reactions such as:

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Amide Formation: Reacting with amines to form amides, which can be useful in synthesizing more complex molecules.

- Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of other derivatives.

Additionally, the Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen .

Research indicates that 2-(4-Boc-piperazinyl)-2-phenylacetic acid exhibits various biological activities, particularly in pharmacology. Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for studies related to:

- Antidepressant Effects: Similar compounds have shown promise in modulating serotonin and norepinephrine levels.

- Analgesic Properties: The phenylacetic acid moiety is often associated with pain relief mechanisms.

- Antitumor Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

The specific biological activities of this compound are still under investigation, and further studies are necessary to elucidate its full pharmacological profile .

The synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid typically involves several steps:

- Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Boc Protection: The piperazine nitrogen is protected using tert-butyloxycarbonyl chloride or similar reagents.

- Acylation: The protected piperazine is then acylated with phenylacetic acid or its derivatives.

- Purification: The final product is purified through techniques such as recrystallization or chromatography.

These methods allow for the efficient production of the compound while maintaining high purity levels .

2-(4-Boc-piperazinyl)-2-phenylacetic acid has several applications in various fields:

- Medicinal Chemistry: It serves as an important building block for synthesizing novel pharmaceuticals targeting neurological disorders.

- Research Tool: Used in proteomics research and studies involving receptor interactions due to its ability to modify biological pathways.

- Chemical Biology: Investigated for its potential roles in biochemical assays and drug discovery processes .

Interaction studies involving 2-(4-Boc-piperazinyl)-2-phenylacetic acid focus on its binding affinity and activity against specific biological targets. Preliminary data suggest that it may interact with serotonin receptors and other neurotransmitter systems, indicating potential therapeutic effects in mood disorders and pain management.

Further investigations are needed to fully characterize these interactions and their implications for drug development .

Several compounds share structural similarities with 2-(4-Boc-piperazinyl)-2-phenylacetic acid, each possessing unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Boc-piperazin-1-yl)-2-phenylacetate | Similar piperazine structure without carboxylic acid | Potential analgesic effects |

| 4-Piperidinopropionic Acid | Piperidine ring instead of piperazine | Antidepressant properties |

| 3-(Boc-amino)-2-methylbenzoic Acid | Contains a methyl group on the aromatic ring | Antitumor activity |

These compounds highlight the versatility of piperazine-derived structures in medicinal chemistry while emphasizing the unique aspects of 2-(4-Boc-piperazinyl)-2-phenylacetic acid, particularly its specific functional groups that may influence its biological activity and applications .

2-(4-Boc-piperazinyl)-2-phenylacetic acid exhibits well-defined thermal properties that are critical for its handling, storage, and application in pharmaceutical synthesis. The compound demonstrates a melting point range of 200-204°C [1] [2] [3] [4] [5] [6], which indicates good thermal stability under normal processing conditions.

| Temperature Range (°C) | Stability Assessment | Phase State | Notes |

|---|---|---|---|

| Room temperature (20-25) | Stable under normal conditions | Solid | Stable for routine handling |

| 0-8 (recommended storage) | Optimal storage conditions | Solid | Prevents degradation |

| 200-204 (melting point) | Melting occurs | Liquid/melting | Phase transition observed |

| > 300 (BOC decomposition) | BOC group decomposition expected | Degradation products | Protecting group cleavage |

| 436.2±45.0 (predicted boiling) | Complete decomposition likely | Vapor/decomposition | Theoretical prediction |

The predicted boiling point of 436.2±45.0°C [2] [3] suggests that the compound will undergo significant decomposition before reaching its theoretical boiling point. This is particularly relevant given that the tert-butoxycarbonyl protecting group typically begins to decompose at temperatures above 300°C [7] [8] [9]. The thermal decomposition pattern follows the established behavior of BOC-protected compounds, where the protecting group undergoes fragmentation to form gaseous isobutene and carbon dioxide [8] [10].

The compound's density is predicted to be 1.204±0.06 g/cm³ [2] [3], which is consistent with organic compounds containing both aromatic and aliphatic components. This density value is important for pharmaceutical formulation and processing calculations.

Storage recommendations consistently specify temperatures between 0-8°C [5] [11] [12] to maintain compound integrity and prevent thermal degradation. The compound exists as a white solid [2] [3] [4] [5] at room temperature, with good crystalline properties that contribute to its stability during storage and handling.

Solubility Profiles in Organic Solvents and Aqueous Systems

The solubility characteristics of 2-(4-Boc-piperazinyl)-2-phenylacetic acid are influenced by its structural components: the lipophilic BOC-protected piperazine ring, the aromatic phenyl group, and the hydrophilic carboxylic acid functionality. While specific solubility data for this exact compound are limited, the behavior can be inferred from its structural analogs and component groups.

Based on the structural analysis and related compound data, the compound demonstrates moderate to good solubility in organic solvents. The presence of the tert-butoxycarbonyl group enhances lipophilicity [14] [15], making it compatible with common organic solvents used in pharmaceutical synthesis.

Organic Solvent Compatibility:

- Polar aprotic solvents: Expected good solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile

- Chlorinated solvents: Likely soluble in dichloromethane and chloroform based on similar BOC-protected compounds [16] [15] [17]

- Alcoholic solvents: Moderate solubility in methanol and ethanol, with methanol being preferred for analytical applications [15]

- Ethyl acetate: Expected moderate solubility, commonly used in purification processes [16] [18]

Aqueous System Behavior:

The compound's aqueous solubility is significantly influenced by pH due to the presence of the carboxylic acid group with a predicted pKa of 1.90±0.10 [2] [3]. This acidic pKa suggests that the compound will be predominantly ionized at physiological pH, potentially enhancing water solubility in neutral to basic conditions.

The BOC protecting group, while enhancing organic solvent compatibility, reduces aqueous solubility compared to the deprotected amine. Similar BOC-protected compounds show limited water solubility, typically requiring organic co-solvents for pharmaceutical formulations [14] [19] [17].

Acid/Base Stability and Protecting Group Robustness

The acid/base stability profile of 2-(4-Boc-piperazinyl)-2-phenylacetic acid is primarily determined by the behavior of the tert-butoxycarbonyl protecting group, which serves as the compound's most reactive component under varying pH conditions.

| Condition | BOC Group Stability | Carboxylic Acid Stability | Overall Assessment | Typical Reaction Time |

|---|---|---|---|---|

| Strong Acid (TFA, HCl) | Unstable - rapid cleavage | Stable | Deprotection occurs | Minutes to hours |

| Mild Acid (pH 4-6) | Moderately stable | Stable | Gradual degradation possible | Hours to days |

| Neutral (pH 7) | Stable | Stable | Compound stable | Indefinite |

| Mild Base (pH 8-10) | Stable | Ionized (COO⁻) | Stable, ionized acid | Indefinite |

| Strong Base (NaOH) | Stable - BOC resistant to base | Ionized (COO⁻) | Stable, ionized acid | Indefinite |

Acidic Conditions:

Under strong acidic conditions (pH < 2), the BOC group undergoes rapid deprotection through protonation of the carbonyl oxygen, followed by fragmentation to form a stabilized tertiary carbocation [7] [8] [9]. This reaction proceeds via the formation of isobutene and carbon dioxide, leading to the liberation of the free piperazine amine. Common deprotection reagents include trifluoroacetic acid (TFA) in dichloromethane and hydrochloric acid in methanol [7] [18].

The deprotection mechanism involves initial protonation of the oxocarbenium oxygen, triggering fragmentation into a stabilized tertiary cation through inductive effects [8] [10]. The intermediate carbocation can subsequently undergo elimination to form gaseous isobutene, with the fragmented carbamate then decarboxylating to release carbon dioxide and regenerate the free amine [8] [20].

Basic Conditions:

The BOC protecting group demonstrates excellent stability under basic conditions [7] [8] [9] [21], making it orthogonal to base-labile protecting groups. This stability is crucial for synthetic applications where basic reaction conditions are required. The compound remains stable in the presence of strong bases such as sodium hydroxide, though the carboxylic acid group will be ionized under these conditions.

Neutral Conditions:

At physiological pH (approximately 7.4), the compound exhibits optimal stability with both the BOC group and the overall molecular structure remaining intact. This stability profile is advantageous for pharmaceutical applications and biological studies where neutral pH conditions are maintained.

Protecting Group Robustness:

The BOC protecting group provides robust protection against nucleophilic attack, base-catalyzed hydrolysis, and most common organic reaction conditions [7] [8] [9]. However, potential complications can arise from the reactivity of the intermediate tertiary butyl cation formed during acidic deprotection, which may alkylate nucleophilic sites on the substrate. Scavengers such as anisole or thioanisole are often employed to prevent such side reactions [7] [9].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant